3-(Benzyloxy)propanal
Description
3-(Benzyloxy)propanal, also known as 3-(phenylmethoxy)propanal, is an organic compound that serves as a valuable intermediate in the synthesis of a variety of chemical products. lookchem.com It is structurally defined by a propanal backbone with a benzyl (B1604629) ether group attached to the third carbon. cymitquimica.com This combination of an aldehyde functional group and a benzyloxy substituent imparts specific reactivity that makes it a useful building block in organic chemistry. lookchem.comtcichemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYAMHYCYOWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447162 | |
| Record name | 3-(Benzyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19790-60-4 | |
| Record name | 3-(Benzyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Benzyloxy Propanal
Convergent and Divergent Synthetic Routes to 3-(Benzyloxy)propanal
The construction of this compound can be achieved through different synthetic philosophies. Convergent routes involve the synthesis of key fragments that are later combined to form the final product, while divergent routes begin with a common precursor that is elaborated into the target molecule. The focus of this article is on a divergent approach, starting from 1,3-propanediol (B51772) derivatives and proceeding through selective protection and oxidation steps.
Regioselective Preparations of this compound Precursors
A critical step in the synthesis of this compound is the regioselective preparation of its immediate precursor, 3-(benzyloxy)propan-1-ol. This requires the selective protection of one of the two primary hydroxyl groups of a 1,3-propanediol derivative.
The selective monobenzylation of symmetrical diols like 1,3-propanediol presents a significant challenge due to the statistical mixture of mono- and di-benzylated products, along with unreacted starting material. However, several strategies have been developed to achieve high regioselectivity.
One effective method involves the use of silver(I) oxide (Ag₂O) as a mediator. This approach provides a highly selective reaction that favors monoprotection in good to excellent yields organic-chemistry.org. The reaction is typically carried out using 1.5 equivalents of Ag₂O and 1.1 equivalents of benzyl (B1604629) bromide in a solvent such as dichloromethane (B109758) or toluene (B28343). The proposed mechanism involves the coordination of silver to both oxygen atoms of the diol, which increases the acidity of one hydroxyl group and thereby facilitates selective alkylation organic-chemistry.org. This method has demonstrated versatility with other alkyl halides as well organic-chemistry.org.
Another strategy for regioselective benzylation involves the use of organotin or borinic acid catalysts. These methods can facilitate the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols researchgate.netnih.gov. While traditionally requiring stoichiometric amounts of organotin reagents, catalytic amounts of Bu₂SnCl₂ have been shown to be effective researchgate.net.
Phase-transfer catalysis (PTC) has also been explored for the selective O-alkylation of phenolic compounds and could be adapted for diols. This technique can lead to high selectivity and allows for the recycling of the catalyst researchgate.net.
Table 1: Comparison of Methodologies for Regioselective Monobenzylation of 1,3-Propanediol This table is interactive and allows for sorting and filtering of the data.
| Catalyst/Reagent System | Solvent | Temperature (°C) | Yield (%) | Observations |
| KOH / Benzyl Chloride | 1,3-Propanediol (neat) | 90-130 | 77 | A straightforward method utilizing an excess of the diol as the solvent. |
| Ag₂O / Benzyl Bromide | Dichloromethane or Toluene | Room Temp. | Good to Excellent | High selectivity for monobenzylation, minimizes diprotection. |
| Bu₂SnCl₂ (catalytic) / Benzyl Chloride | Not specified | Not specified | High | Offers an alternative to stoichiometric organotin reagents. |
| Phase-Transfer Catalyst / Benzyl Chloride | Biphasic system | Not specified | High Selectivity | Potential for catalyst recycling and waste minimization. |
The precursor, 3-(benzyloxy)propan-1-ol, can be synthesized from 1,3-propanediol. A common laboratory-scale preparation involves the reaction of 1,3-propanediol with benzyl chloride in the presence of a base.
In a typical procedure, 1,3-propanediol is treated with solid potassium hydroxide (B78521) (KOH) to remove trace moisture. Subsequently, benzyl chloride is added dropwise while heating. The reaction mixture is then heated for a couple of hours to drive the reaction to completion. After an aqueous workup and purification by distillation, 3-(benzyloxy)propan-1-ol can be obtained in good yield. One reported synthesis using this method achieved a yield of 77% organic-chemistry.orgchemicalbook.com.
Oxidative Protocols for Aldehyde Functionalization
The final step in this synthetic sequence is the oxidation of the primary alcohol, 3-(benzyloxy)propan-1-ol, to the corresponding aldehyde, this compound. Care must be taken to avoid over-oxidation to the carboxylic acid. Several mild oxidation methods are well-suited for this transformation.
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively wikipedia.orgorganic-chemistry.org. The reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine wikipedia.org.
The reaction is known for its mild conditions and broad functional group tolerance wikipedia.org. A key feature of the Swern oxidation is that it is performed under anhydrous conditions, which prevents the over-oxidation of the aldehyde to a carboxylic acid. The reaction is typically carried out at low temperatures, around -78 °C, to control the reactivity of the intermediates msu.edu. The byproducts of the reaction include dimethyl sulfide, carbon monoxide, and carbon dioxide wikipedia.org.
A general procedure for a Swern oxidation involves the slow addition of DMSO to a solution of oxalyl chloride in a non-protic solvent like dichloromethane at low temperature. This is followed by the addition of the alcohol, and finally, the addition of the base. The reaction is then allowed to warm to room temperature before workup. While a specific yield for the Swern oxidation of 3-(benzyloxy)propan-1-ol was not found in the provided search results, this method is generally high-yielding for the oxidation of primary alcohols.
Pyridinium (B92312) chlorochromate (PCC) is another popular reagent for the selective oxidation of primary alcohols to aldehydes organic-chemistry.org. It is a milder alternative to other chromium-based oxidizing agents and offers the advantage of not over-oxidizing the aldehyde to a carboxylic acid, especially under anhydrous conditions organic-chemistry.org.
The reaction is typically carried out in an organic solvent, most commonly dichloromethane (CH₂Cl₂). The PCC is suspended in the solvent, and the alcohol is added. The reaction mixture is then stirred at room temperature until the oxidation is complete. The workup usually involves filtration through a pad of silica gel or celite to remove the chromium byproducts.
While specific yield data for the PCC-mediated oxidation of 3-(benzyloxy)propan-1-ol to this compound was not explicitly found in the search results, PCC is a reliable reagent for this type of transformation, and good to excellent yields are generally expected for the oxidation of primary alcohols.
Table 2: Overview of Oxidative Protocols for 3-(Benzyloxy)propan-1-ol This table is interactive and allows for sorting and filtering of the data.
| Oxidation Method | Reagents | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Features |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 to Room Temp. | High | Mild conditions, avoids over-oxidation, requires low temperatures. |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temp. | Good to Excellent | Selective for aldehydes, simple procedure, chromium-based reagent. |
Diisobutylaluminum Hydride (DIBAL-H) Reductions of 3-(Benzyloxy)propanitrile
The reduction of nitriles to aldehydes is a key transformation in organic synthesis, and Diisobutylaluminum Hydride (DIBAL-H) is a particularly effective reagent for this purpose. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com Unlike more powerful reducing agents such as lithium aluminum hydride, which would reduce a nitrile to a primary amine, DIBAL-H allows for the reaction to be stopped at the intermediate imine stage. masterorganicchemistry.com Subsequent aqueous workup hydrolyzes the imine to furnish the desired aldehyde, this compound.
The reaction mechanism involves the coordination of the Lewis acidic aluminum center of DIBAL-H to the Lewis basic nitrogen atom of the 3-(Benzyloxy)propanitrile. This is followed by the intramolecular delivery of a hydride ion to the nitrile carbon. masterorganicchemistry.com The resulting aluminum-imine complex is stable at low temperatures. Upon quenching the reaction with water, this intermediate is hydrolyzed to form this compound. masterorganicchemistry.com
Precise temperature control is critical for the success of this reaction. The reduction must be carried out at very low temperatures, typically -78 °C, to prevent the over-reduction of the nitrile to the corresponding primary amine or the further reduction of the product aldehyde to an alcohol. masterorganicchemistry.comorganic-synthesis.com The reaction is typically performed in non-polar organic solvents like toluene, hexane, or dichloromethane. commonorganicchemistry.comorganic-synthesis.com
Table 1: Typical Reaction Parameters for DIBAL-H Reduction of 3-(Benzyloxy)propanitrile
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | Diisobutylaluminum Hydride (DIBAL-H) | Bulky, electrophilic reducing agent that reduces nitriles to aldehydes. wikipedia.orgmasterorganicchemistry.com |
| Substrate | 3-(Benzyloxy)propanitrile | The starting material containing the nitrile functional group. |
| Solvent | Toluene, Hexane, or Dichloromethane | Inert solvent to facilitate the reaction. commonorganicchemistry.comorganic-synthesis.com |
| Temperature | -78 °C | Crucial to prevent over-reduction and ensure selectivity for the aldehyde. masterorganicchemistry.comorganic-synthesis.com |
| Stoichiometry | ~1 equivalent of DIBAL-H | Using more than one equivalent can lead to the formation of alcohol byproducts. masterorganicchemistry.com |
| Workup | Aqueous solution (e.g., Rochelle's salt) | To hydrolyze the intermediate imine and quench the reactive DIBAL-H. organic-synthesis.com |
Enantioselective Synthesis of Chiral this compound Analogues
While this compound itself is achiral, the development of methods to synthesize its chiral analogues is of significant interest for applications in medicinal chemistry and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents.
One established approach involves the use of a chiral auxiliary. For instance, an Evans auxiliary, such as a chiral oxazolidinone, can be acylated with a suitable propionyl group. Subsequent stereoselective alkylation at the α-position, followed by removal of the auxiliary, can yield chiral building blocks. nih.gov While not directly applied to this compound in the provided sources, this methodology is a fundamental strategy for creating chirality in similar structures.
Organocatalysis represents another powerful tool for asymmetric synthesis. For example, the Morita–Baylis–Hillman (MBH) reaction, catalyzed by chiral amines, can be used to construct complex chiral molecules. nih.gov This reaction could potentially be adapted to create chiral analogues of this compound by reacting a suitable aldehyde with an activated alkene. Recent advances have focused on developing highly efficient organocatalysts for creating specific chiral centers with high enantiomeric excess. nih.govrsc.org
Table 2: Comparison of Enantioselective Strategies for Synthesizing Chiral Analogues
| Strategy | Description | Advantages | Potential Challenges |
|---|---|---|---|
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov | Well-established, often provides high diastereoselectivity. nih.gov | Requires additional steps for attachment and removal of the auxiliary. |
| Chiral Catalysis | A small amount of a chiral catalyst (organocatalyst or metal complex) is used to control the stereochemistry of the reaction. | Highly efficient (catalytic amounts), avoids stoichiometric chiral reagents. | Catalyst development can be complex; optimization of reaction conditions is often required. |
| Asymmetric Reactions | Reactions like the Morita–Baylis–Hillman cascade can be employed using bifunctional catalysts to create chiral centers with high enantiomeric excess. nih.gov | Can construct complex chiral structures efficiently. nih.gov | Substrate scope may be limited; catalyst may be sensitive. |
Process Optimization and Scalability Considerations in this compound Production
Translating a laboratory-scale synthesis to an industrial production process requires careful optimization and consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality.
For the DIBAL-H reduction of 3-(Benzyloxy)propanitrile, the most significant scalability challenge is managing the reaction's thermal profile. DIBAL-H reductions are highly exothermic, and the need to maintain a cryogenic temperature of -78 °C is difficult and expensive to achieve in large-scale reactors. Efficient heat exchange systems and carefully controlled addition rates of the reagent are paramount to prevent thermal runaways, which could lead to dangerous pressure build-up and a loss of selectivity.
The handling of DIBAL-H itself presents a major safety challenge. DIBAL-H is pyrophoric, reacting violently with water and moisture in the air. commonorganicchemistry.com Large-scale operations require a controlled, inert atmosphere (e.g., nitrogen or argon) and specialized equipment for storage and transfer to prevent accidental ignition.
The quenching step, where the reaction is stopped and the reactive aluminum species are neutralized, must also be carefully designed. Adding the quenching agent (e.g., water or methanol) too quickly can result in a violent, uncontrolled reaction. organic-synthesis.com On a large scale, this requires robust process control and potentially the use of specialized quenching reactors or procedures.
Finally, purification of the final product, this compound, must be considered. While laboratory-scale purification often relies on column chromatography, this method is generally not feasible for large quantities. Alternative methods such as distillation or crystallization would need to be developed and optimized to achieve the desired purity on a commercial scale.
Table 3: Scalability Challenges and Solutions for this compound Synthesis
| Challenge | Description | Potential Solutions |
|---|---|---|
| Temperature Control | The reaction is highly exothermic and requires cryogenic temperatures (-78 °C). | Use of reactors with high-efficiency cooling jackets, controlled slow addition of DIBAL-H, real-time temperature monitoring. |
| Reagent Handling | DIBAL-H is pyrophoric and reacts violently with moisture. commonorganicchemistry.com | Use of closed-system transfer equipment, operation under a strictly inert atmosphere, comprehensive operator training on handling reactive reagents. |
| Reaction Quenching | The quenching process can be highly exothermic and difficult to control. | Slow, controlled addition of the quenching agent into a separate, well-stirred, and cooled vessel; use of less reactive quenching agents. |
| Product Purification | Column chromatography is not practical for large-scale production. | Development of scalable purification methods such as vacuum distillation, crystallization, or liquid-liquid extraction. |
| Process Safety | Potential for thermal runaway and handling of hazardous materials. | Conducting a thorough process hazard analysis (PHA), implementing robust process controls and emergency shutdown systems. |
Reactivity and Transformational Chemistry of 3 Benzyloxy Propanal
Carbon-Carbon Bond Forming Reactions Involving the Aldehyde Moiety of 3-(Benzyloxy)propanal
The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for a wide range of carbon-based nucleophiles. These reactions are crucial for chain elongation and the construction of more complex molecular skeletons.
Nucleophilic Addition Reactions
Nucleophilic addition is the most characteristic reaction of aldehydes. The addition of a nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide, yields a variety of functionalized alcohol products.
Grignard reagents (R-MgX) are potent carbon nucleophiles that react efficiently with aldehydes to form secondary alcohols. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent proceeds via the nucleophilic addition of the alkyl or aryl group from the reagent to the carbonyl carbon. A subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the corresponding secondary alcohol. masterorganicchemistry.com
These secondary alcohol products can then undergo further transformations. For example, oxidation can convert the newly formed alcohol into a ketone, while elimination reactions (dehydration) can generate an alkene.
Table 1: Examples of Grignard Additions to this compound This table is illustrative of the expected products from the reaction.
| Grignard Reagent (R-MgX) | Reagent Name | Expected Product from this compound |
|---|---|---|
| CH₃MgBr | Methylmagnesium bromide | 1-(Benzyloxy)pentan-3-ol |
| PhMgBr | Phenylmagnesium bromide | 1-(Benzyloxy)-3-phenylbutan-3-ol |
| CH₂=CHMgBr | Vinylmagnesium bromide | 1-(Benzyloxy)hex-5-en-3-ol |
Olefination reactions are powerful methods for converting carbonyl compounds into alkenes. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most important transformations in this class. tcichemicals.com
The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with the corresponding alkylidene group, yielding an alkene. wikipedia.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.org A key advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable E-alkene. wikipedia.orgorganic-chemistry.org Another benefit is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed during workup. organic-chemistry.orgalfa-chemistry.com The reaction of this compound with a stabilized phosphonate carbanion, such as that derived from triethyl phosphonoacetate, would be expected to yield the corresponding α,β-unsaturated ester with high E-selectivity.
Table 2: Comparison of Olefination Reactions with this compound
| Reaction | Reagent Type | Typical Product Stereochemistry | Byproduct |
|---|---|---|---|
| Wittig (unstabilized ylide) | Phosphonium Ylide | Z-alkene favored | Triphenylphosphine oxide |
| Wittig (stabilized ylide) | Phosphonium Ylide | E-alkene favored | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | E-alkene strongly favored | Dialkylphosphate salt |
The addition of acetylide anions to aldehydes is a direct and widely used method for the synthesis of propargylic alcohols. organic-chemistry.orgnih.gov Terminal alkynes can be deprotonated with a strong base to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide is protonated during workup to afford the secondary propargylic alcohol. organic-chemistry.orgthieme-connect.de
Various catalytic systems have been developed to perform this transformation enantioselectively. For instance, the use of zinc(II) salts in combination with chiral ligands like N-methylephedrine allows for the asymmetric addition of terminal alkynes to aldehydes, producing chiral propargylic alcohols in high yields and enantioselectivities. organic-chemistry.org This methodology would be applicable to this compound for the synthesis of optically active propargylic alcohols, which are valuable intermediates in the synthesis of complex molecules. google.com
Aldol (B89426) and Related Condensation Reactions of this compound
The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows it to act as a nucleophile in its enol or enolate form. This reactivity is the basis for aldol and related condensation reactions.
While this compound itself cannot undergo an intramolecular aldol reaction, it serves as a valuable three-carbon building block. More complex molecules synthesized from this compound, which contain a second carbonyl group at a suitable position (typically a 1,4- or 1,5-dicarbonyl relationship), can undergo intramolecular aldol cyclizations.
For example, a synthetic intermediate derived from this compound could be elaborated to contain a ketone functionality at the 6-position of the carbon chain. Upon treatment with a base, the enolate could form at the α-carbon of the ketone and attack the aldehyde carbon, leading to the formation of a five-membered ring containing a β-hydroxy aldehyde. Subsequent dehydration would yield a cyclopentenone derivative. This strategic use of an intramolecular cyclization is a common tactic in the total synthesis of natural products and other complex organic molecules.
Allylation and Crotylation Reactions with this compound
The aldehyde functional group in this compound serves as a key electrophilic site for carbon-carbon bond-forming reactions, including allylation and crotylation. These reactions are fundamental in synthetic organic chemistry for introducing homoallylic alcohol moieties, which are versatile intermediates for the synthesis of complex molecules and natural products. unimi.itnih.gov
Table 1: Typical Conditions for Sakurai Allylation of this compound
| Reactant | Reagent | Lewis Acid | Solvent | Temperature | Product | Yield |
| This compound | Allyltrimethylsilane | TiCl₄ | Dichloromethane (B109758) (DCM) | -78 °C | 1-(Benzyloxy)hex-5-en-3-ol | High (e.g., ~89%) nrochemistry.com |
The Keck asymmetric allylation provides a method for the enantioselective synthesis of homoallylic alcohols from aldehydes. wikipedia.orgwikiwand.com This reaction employs a chiral catalyst generated in situ from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and an enantiopure binaphthol (BINOL) ligand. libretexts.orgchempedia.info When applied to this compound, the nucleophilic addition of an allylstannane, such as allyltributyltin, yields an optically active homoallylic alcohol.
The stereochemical outcome of the reaction is dictated by the chirality of the BINOL ligand used in the catalyst complex. wikipedia.org The mechanism is believed to involve the activation of the aldehyde by the bidentate BINOL-Ti complex, creating a chiral environment that directs the facial selectivity of the allyl group's addition. wikipedia.orgwikiwand.com The reaction has been widely applied in the synthesis of complex natural products like Epothilone A and spongistatins. wikipedia.org While the reaction can be slow, additives may be used to increase the rate. libretexts.org
Table 2: Components for Keck Asymmetric Allylation of this compound
| Substrate | Allyl Source | Catalyst System | Key Feature | Expected Product |
| This compound | Allyltributylstannane | Ti(Oi-Pr)₄ + (R)- or (S)-BINOL | High enantioselectivity | Chiral 1-(Benzyloxy)hex-5-en-3-ol |
Brown's asymmetric crotylation is a powerful method for the stereocontrolled synthesis of β-methylhomoallyl alcohols from aldehydes. unimi.it This reaction utilizes chiral B-crotyldiisopinocampheylborane reagents, which are derived from either (+)- or (–)-α-pinene. harvard.edu A significant advantage of this methodology is its ability to control the diastereoselectivity of the product by selecting either the (E)- or (Z)-crotylborane reagent.
When this compound is treated with a (Z)-crotylborane reagent, the syn-diastereomer of the corresponding β-methylhomoallyl alcohol is formed with high selectivity. Conversely, the use of an (E)-crotylborane reagent leads to the formation of the anti-diastereomer. unimi.it The reaction proceeds through a Zimmerman-Traxler-type chair-like transition state, which accounts for the high levels of stereochemical control. researchgate.net The facial selectivity of the addition to the aldehyde is controlled by the chiral isopinocampheyl ligands on the boron atom. harvard.edu
Table 3: Diastereoselective Outcomes in Brown's Crotylation of this compound
| Aldehyde | Crotylborane Reagent | Expected Major Diastereomer |
| This compound | (Z)-Crotyldiisopinocampheylborane | syn-1-(Benzyloxy)-4-methylhex-5-en-3-ol |
| This compound | (E)-Crotyldiisopinocampheylborane | anti-1-(Benzyloxy)-4-methylhex-5-en-3-ol |
Michael Addition Reactions in Complex Cyclization Pathways
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net This reaction is exceptionally useful for constructing frameworks that can undergo subsequent intramolecular reactions, leading to the formation of cyclic structures. researchgate.net
While this compound itself is not a Michael acceptor, its aldehyde functionality can participate in cyclization pathways following a Michael addition step. For instance, a Michael donor can add to an α,β-unsaturated ester or ketone, generating an enolate intermediate. This enolate can then act as a nucleophile in an intramolecular aldol-type reaction with the aldehyde group of a tethered moiety derived from this compound, leading to cyclization. Alternatively, in a tandem sequence, the product of a Michael addition can be an intermediate which is subsequently elaborated to incorporate the this compound structural unit before a final cyclization event. An important tandem sequence involving Michael and Aldol additions is the Robinson annulation. researchgate.net The use of organic bases like DBU or inorganic bases such as potassium carbonate can facilitate these reaction cascades. nih.govmdpi.com
Functional Group Interconversions of this compound
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(benzyloxy)propanoic acid. aboundchem.comscbt.com This transformation is a common functional group interconversion in organic synthesis. The presence of the benzyl (B1604629) ether protecting group requires the selection of an oxidant that does not cleave this moiety.
Several methods are suitable for this oxidation. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) salt and a chlorine scavenger like 2-methyl-2-butene, is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. Other common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under controlled pH conditions or Jones reagent (CrO₃ in aqueous sulfuric acid), although the latter is more strongly acidic and harsh.
Table 4: Reagents for the Oxidation of this compound
| Starting Material | Oxidizing Agent | Typical Conditions | Product |
| This compound | Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene | 3-(Benzyloxy)propanoic acid chemicalbook.com |
| This compound | Potassium Permanganate (KMnO₄) | Acetone/H₂O, controlled pH | 3-(Benzyloxy)propanoic acid chemicalbook.com |
| This compound | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to RT | 3-(Benzyloxy)propanoic acid chemicalbook.com |
Reductive Transformations to Alcohol Analogues of this compound
The aldehyde functional group in this compound is readily susceptible to reduction, yielding its corresponding primary alcohol, 3-(benzyloxy)propan-1-ol. This transformation is a fundamental process in organic synthesis, often employed to convert a reactive carbonyl group into a more stable hydroxyl group, which can then serve as a precursor for further functionalization, such as in the synthesis of ethers, esters, or halides. The reduction of the aldehyde to the alcohol is typically achieved with high efficiency using a variety of reducing agents.
Commonly, this reduction is performed via the oxidation of 3-(benzyloxy)propan-1-ol's inverse reaction, but direct synthesis from precursors like 1,3-propanediol (B51772) is also well-documented. chemicalbook.comprepchem.com The choice of reagents and reaction conditions can be tailored based on the desired scale and compatibility with other functional groups in the molecule. For instance, catalytic hydrogenation provides a clean and efficient method, while metal hydride reagents offer rapid and high-yielding reductions.
Detailed research findings on the synthesis of 3-(benzyloxy)propan-1-ol, the direct reduction product of this compound, illustrate common methodologies.
| Reactants | Reagents and Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Propanediol, Benzyl chloride | KOH, 90-130°C, 2 hours | 3-(Benzyloxy)propan-1-ol | 77% | chemicalbook.com |
| 1,3-Propanediol, Benzyl chloride | KOH, xylene, 50-60°C then 100°C for 2 hours | 3-(Benzyloxy)propan-1-ol | Not specified, but 88.7g product from 104g benzyl chloride | prepchem.com |
These synthetic routes, while starting from a diol, effectively produce the alcohol analogue of this compound, demonstrating the stability and accessibility of this key reduced compound. chemicalbook.comprepchem.com The resulting 3-(benzyloxy)propan-1-ol is a stable, colorless liquid that serves as a versatile organic building block. sigmaaldrich.com
Cleavage and Derivatization of the Benzyloxy Protecting Group
The benzyloxy group in this compound and its derivatives serves as a robust protecting group for the hydroxyl functionality. Its removal, or debenzylation, is a critical step in many multi-step syntheses to unmask the alcohol for subsequent reactions. The cleavage of the benzyl ether can be accomplished through several distinct methods, primarily categorized as hydrogenolysis, acid-catalyzed cleavage, or oxidative cleavage. organic-chemistry.org
Hydrogenolysis: This is the most common and generally mildest method for benzyl ether cleavage. It involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds cleanly to yield the deprotected alcohol and toluene (B28343) as a byproduct. For substrates containing other reducible functional groups, such as alkenes or alkynes, selective debenzylation can be achieved using transfer hydrogenation, where a hydrogen donor like 1,4-cyclohexadiene (B1204751) or 2-propanol replaces H₂ gas. organic-chemistry.orgresearchgate.net
Acid-Catalyzed Cleavage: Strong acids, such as trifluoroacetic acid (TFA) or boron trichloride (B1173362) (BCl₃), can be used to cleave benzyl ethers. This method is generally reserved for substrates that lack acid-sensitive functional groups. The use of a cation scavenger, like pentamethylbenzene, can improve yields and prevent side reactions. organic-chemistry.org
Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. For instance, p-methoxybenzyl (PMB) ethers are particularly susceptible to cleavage by single-electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) due to the electron-donating methoxy (B1213986) group which stabilizes the intermediate cation. While less common for simple benzyl ethers, methods using photoirradiation in the presence of DDQ have been developed. Other oxidative methods, such as using ozone, can also effect cleavage, typically forming a benzoate (B1203000) ester intermediate that is subsequently hydrolyzed. organic-chemistry.org
| Method | Typical Reagents | Key Characteristics | Source |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high-yielding, common. Byproduct is toluene. | organic-chemistry.org |
| Transfer Hydrogenolysis | 1,4-Cyclohexadiene or 2-propanol, Pd/C | Selective; avoids reduction of other sensitive groups. | organic-chemistry.orgresearchgate.net |
| Acid-Catalyzed Cleavage | BCl₃, pentamethylbenzene | Effective but limited to acid-stable substrates. | organic-chemistry.org |
| Oxidative Cleavage | DDQ (especially for p-methoxybenzyl ethers), Ozone | Useful for specific substituted benzyl ethers or when hydrogenolysis is not feasible. | organic-chemistry.org |
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov The aldehyde functionality of this compound makes it an ideal component for several important isocyanide-based MCRs, such as the Passerini and Ugi reactions. walisongo.ac.idnih.gov
Passerini Reaction: The Passerini three-component reaction (P-3CR) is a powerful tool for synthesizing α-acyloxy amides from an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgmdpi.com In this context, this compound would serve as the aldehyde component. The reaction is believed to proceed through a cyclic transition state involving hydrogen bonding, especially in aprotic solvents at high concentrations. organic-chemistry.org The incorporation of this compound would lead to the formation of an α-acyloxy amide product bearing the 3-(benzyloxy)propyl side chain. Research on the closely related (benzyloxy)acetaldehyde has shown excellent yields and enantioselectivities in catalytic asymmetric Passerini reactions, suggesting that this compound would be a similarly effective substrate. broadinstitute.org
General Passerini Reaction Scheme: Aldehyde (e.g., this compound) + Carboxylic Acid + Isocyanide → α-Acyloxy Amide
Ugi Reaction: The Ugi four-component reaction (U-4CR) is even more versatile, combining an aldehyde, a primary or secondary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govbeilstein-journals.org The reaction is thought to begin with the formation of an iminium ion from the aldehyde (this compound) and the amine, which is then attacked by the isocyanide and the carboxylate anion. nih.gov The use of this compound in a Ugi reaction would result in a complex peptide-like scaffold, with the 3-(benzyloxy)propyl moiety attached to the α-carbon of the amino acid residue. The Ugi reaction is a cornerstone of combinatorial chemistry for the rapid synthesis of compound libraries for drug discovery. nih.gov
General Ugi Reaction Scheme: Aldehyde (e.g., this compound) + Amine + Carboxylic Acid + Isocyanide → α-Acylamino Amide
| Reaction | Components | Product Type | Role of this compound |
|---|---|---|---|
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Aldehyde |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Aldehyde |
Stereochemical Control and Asymmetric Applications of 3 Benzyloxy Propanal
Strategies for Enantioselective Syntheses Utilizing 3-(Benzyloxy)propanal
The synthesis of single enantiomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. This compound serves as a valuable starting material in this endeavor, with several key strategies enabling the production of enantioenriched products.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This approach has been successfully applied to reactions of this compound.
A notable example is the use of chiral N-acylhydrazones. Radical additions to these derivatives, formed from this compound, have been employed in the synthesis of unusual amino acids like tubuvaline (Tuv). nih.gov The chiral auxiliary guides the approach of the incoming radical, leading to the formation of one diastereomer in preference to the other. nih.gov
Another well-established method involves the use of oxazolidinone chiral auxiliaries, which are effective in a range of asymmetric transformations including aldol (B89426) reactions, radical conjugate additions, and 1,3-dipolar cycloadditions. collectionscanada.gc.ca In the context of aldol reactions, titanium enolates derived from N-acyl oxazolidinones react with this compound to yield aldol adducts with high diastereoselectivity. For instance, the condensation of an ester of 1-(N-tosylamino)indan-2-ol with this compound produced a syn-aldol adduct as a single diastereomer in 98% yield. nih.gov Similarly, a different ester derivative of the same chiral auxiliary yielded an aldol adduct in 90% yield, also as a single diastereomer. nih.gov These adducts are valuable intermediates, as demonstrated in the total synthesis of amphidinolide T1. nih.gov The chiral auxiliary can be subsequently removed to provide the desired enantioenriched product. nih.gov
The effectiveness of various chiral auxiliaries in promoting asymmetric reactions with this compound is a testament to the versatility of this strategy for creating stereochemically defined molecules.
Table 1: Examples of Chiral Auxiliary-Mediated Reactions with this compound
| Chiral Auxiliary System | Reaction Type | Product Type | Diastereoselectivity | Yield | Reference |
| 1-(N-Tosylamino)indan-2-ol ester | Aldol Reaction | syn-Aldol Adduct | Single diastereomer | 98% | nih.gov |
| 1-(N-Tosylamino)indan-2-ol ester | Aldol Reaction | Aldol Adduct | Single diastereomer | 90% | nih.gov |
| Chiral N-Acylhydrazone | Radical Addition | Amino Acid Precursor | High | Moderate to Good | nih.gov |
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. This approach avoids the use of potentially toxic and expensive metals and often proceeds under mild reaction conditions. This compound has proven to be a suitable substrate in a variety of organocatalytic reactions.
Secondary amine catalysts, such as derivatives of proline, are frequently used to activate α,β-unsaturated aldehydes through the formation of chiral iminium ions. While this compound itself is a saturated aldehyde, it can be a precursor to α,β-unsaturated systems or participate in domino reactions that generate chiral products. For example, a domino Michael/retro-oxa-Michael/Michael/Aldol condensation reaction between this compound and β-nitroalkenes, catalyzed by a secondary amine, yields optically pure polyfunctionalized cyclohexene-carbaldehydes with excellent stereoselectivity. researchgate.netacs.orgresearchgate.net
Furthermore, chiral Brønsted acids have been shown to catalyze asymmetric reactions involving derivatives of this compound. These catalysts operate by activating electrophiles through hydrogen bonding.
The development of organocatalytic methods provides a valuable and often more sustainable alternative to metal-based catalysis for the synthesis of chiral compounds from this compound.
Table 2: Organocatalytic Reactions Involving this compound
| Catalyst Type | Reaction Type | Product Type | Stereoselectivity | Reference |
| Secondary Amine | Domino Michael/retro-oxa-Michael/Michael/Aldol | Polyfunctionalized Cyclohexene-carbaldehydes | Excellent | researchgate.netacs.orgresearchgate.net |
| Chiral Brønsted Acid | Asymmetric Allylic Amination (of derivatives) | Chiral Hydroquinolines | High | researchgate.net |
Diastereoselective Transformations of this compound
When a molecule already contains one or more stereocenters, the introduction of a new stereocenter can lead to the formation of diastereomers. Controlling the stereochemical outcome of such reactions is crucial for the synthesis of complex molecules with multiple stereocenters. The benzyloxy group in this compound plays a key role in directing the diastereoselectivity of various transformations.
Nucleophilic additions to the carbonyl group of chiral α-alkoxy aldehydes, such as derivatives of this compound, are often rationalized using stereochemical models like the Felkin-Anh and Cram chelation models. uwindsor.canih.govlibretexts.orgyoutube.com The Felkin-Anh model predicts the stereochemical outcome based on steric interactions in a non-chelated transition state. uwindsor.ca Conversely, the Cram chelation model applies when a Lewis acid can coordinate to both the carbonyl oxygen and the oxygen of the alkoxy group, forming a rigid cyclic transition state that directs the nucleophile to attack from a specific face. uwindsor.calibretexts.orgmsu.edu
The choice of Lewis acid is critical in determining which model predominates. libretexts.orgmsu.edu Lewis acids capable of chelation, such as TiCl₄, MgBr₂, and SnCl₄, often lead to the "Cram chelate" product. libretexts.orgmsu.edu In contrast, non-chelating Lewis acids like BF₃·OEt₂ typically result in the "Felkin-Anh" product. libretexts.orgmsu.edu
In the case of this compound, the benzyloxy group is at the β-position. While direct chelation to the carbonyl is not as straightforward as in α-alkoxy aldehydes, the potential for chelation control still exists, particularly with certain Lewis acids that can facilitate a six-membered chelate transition state. msu.edu The stereochemical outcome of nucleophilic additions to this compound can thus be tuned by the careful selection of the nucleophile and the Lewis acid promoter. For example, the addition of allenylstannanes to (S)-2-(benzyloxy)propanal has been studied, demonstrating highly diastereoselective outcomes. acs.org
This compound and its derivatives are valuable precursors for the synthesis of cyclic compounds, where the existing stereochemistry can influence the formation of new stereogenic centers during the cyclization process.
For instance, this compound can be used in tandem Sakurai allylation/intramolecular cyclization reactions to generate enantioenriched heterocycles. caltech.edu These reactions can produce trans-substituted cyclic ethers with excellent diastereoselectivity. caltech.edu
Another example is the diastereoselective synthesis of functionalized angularly-fused tetracycles via an organocatalytic quadruple reaction sequence, where derivatives of this compound could serve as key building blocks. acs.org Furthermore, Lewis acid-promoted cyclizations of ε-hydroxy-alkenes with aldehydes, including benzyloxyacetaldehyde (a related compound), can yield eight-membered cyclic ethers (oxocenes) with good diastereoselectivities. nih.gov However, it was noted that this compound itself failed to provide the desired oxocene product under the tested conditions. nih.gov
The ability to control diastereoselectivity in cyclization reactions starting from this compound opens avenues for the synthesis of complex cyclic architectures with defined stereochemistry.
This compound as a Preeminent Chiral Building Block in Advanced Organic Synthesis
Due to its versatile reactivity and the stereochemical control it offers, this compound is a highly regarded chiral building block in the synthesis of complex and biologically active molecules. acs.org Its utility is demonstrated in the synthesis of a wide range of natural products and pharmaceutical agents.
For example, it has been utilized as a starting reagent in the total synthesis of (+)-cocaine. sigmaaldrich.comsigmaaldrich.com The aldehyde functionality allows for chain extension, while the benzyloxy group serves as a protected hydroxyl group that can be unveiled later in the synthetic sequence. This protecting group strategy is crucial for achieving the desired target molecule.
Furthermore, this compound has been employed in the synthesis of galactosyl phosphate (B84403) diester derivatives of antiviral nucleosides like 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine. sigmaaldrich.comsigmaaldrich.com Its role as a chiral precursor is also evident in the synthesis of the chiral pyrrolidine (B122466) fragment of upadacitinib, a Janus kinase inhibitor. researchgate.net
The application of this compound extends to the synthesis of complex natural products like amphidinolide T1, where it participates in highly diastereoselective aldol reactions to construct key stereocenters. nih.gov The compound's ability to undergo stereocontrolled transformations makes it an invaluable tool for synthetic chemists tackling challenging molecular targets.
Role of 3 Benzyloxy Propanal As a Key Synthetic Intermediate in Complex Molecule Construction
Total Synthesis of Natural Products
The utility of 3-(Benzyloxy)propanal is prominently demonstrated in its application toward the synthesis of biologically active natural products, where precise control of stereochemistry and functionality is paramount.
Applications in (+)-Cocaine Synthesis
In the enantioselective total synthesis of the tropane (B1204802) alkaloid (+)-cocaine, this compound functions as a key C3 building block. The synthetic pathway often commences with the related compound, 3-benzyloxy-1-propanol, which is readily oxidized to the target aldehyde, this compound. sigmaaldrich.com This intermediate is then utilized to construct the foundational carbon framework of the tropane skeleton, which is the core structure of cocaine. nih.govwikipedia.org The incorporation of this fragment is critical for establishing the correct stereochemistry of the final molecule, a determinant factor for its biological activity. The benzyloxy group serves as a robust protecting group throughout the initial synthetic sequences, preventing unwanted reactions of the primary alcohol while the more reactive aldehyde is manipulated.
Utilization in Ieodomycin Synthesis
The total synthesis of the marine natural products (+)-Ieodomycins A and B highlights a strategic use of this compound. acs.org In a reported synthetic route, the aldehyde is prepared in two steps from commercially available propane-1,3-diol, involving a monobenzylation followed by a Swern or similar oxidation. acs.org This freshly prepared this compound then serves as a key electrophile in a crucial carbon-carbon bond-forming reaction. Specifically, it undergoes a Keck asymmetric allylation, a titanium-catalyzed reaction that stereoselectively installs a homoallylic alcohol moiety. acs.org This step effectively sets a key stereocenter that is carried through the remainder of the synthesis. The resulting fragment is then further elaborated through transformations including iodolactonization and a final-stage Stille cross-coupling to complete the synthesis of (+)-Ieodomycin B. acs.org
| Feature | Description |
| Starting Material | Propane-1,3-diol |
| Intermediate | This compound |
| Key Reaction | Keck Asymmetric Allylation |
| Product | (+)-Ieodomycin B |
Precursor in Pumiliotoxin B Synthesis
This compound is also identified as a precursor in synthetic strategies targeting Pumiliotoxin B, a member of the toxic pumiliotoxin class of alkaloids isolated from poison-dart frogs. clockss.orgresearchgate.net These alkaloids are characterized by complex indolizidine or decahydroquinoline (B1201275) ring systems. In the context of these intricate syntheses, this compound provides a versatile three-carbon unit. The aldehyde functionality allows for its coupling with other fragments to extend the carbon skeleton, while the benzyl-protected hydroxyl group is carried through multiple steps before being revealed for subsequent cyclization or functionalization reactions necessary to form the core bicyclic structure of the alkaloid.
Contributions to (+)-Amphidinolide P Synthesis
The construction of macrolides such as (+)-Amphidinolide P, a 15-membered cytotoxic marine natural product, requires a highly convergent and controlled synthetic plan. nih.govnih.gov In this context, this compound serves as a valuable C3 building block for assembling segments of the highly functionalized carbon backbone. Its aldehyde group can participate in a variety of stereocontrolled C-C bond-forming reactions, such as aldol (B89426) additions or Hosomi-Sakurai reactions, to build up the acyclic precursor to the macrolide. nih.gov The benzyloxy protecting group ensures that the primary alcohol at the terminus of the three-carbon chain remains inert until a late-stage deprotection is required, typically just before or after the key macrolactonization step that closes the large ring.
Formal Syntheses of (+)-Neopeltolide and (−)-Diospongin B
In the formal syntheses of other complex oxygenated natural products like the macrolide (+)-Neopeltolide and the tetrahydropyran-containing (−)-Diospongin B, this compound functions as a foundational building block. researchgate.netresearchgate.net The synthesis of these molecules often involves the assembly of multiple chiral fragments that are later joined. This compound provides an ideal starting point for one of these fragments. The aldehyde allows for the introduction of chirality and chain extension, while the protected alcohol at the other end allows for subsequent coupling to other parts of the molecule. This strategy is essential for the controlled, stepwise construction of the complex polyketide chains and embedded cyclic ether systems characteristic of these natural products.
Synthesis of Pharmaceutical Intermediates and Bioactive Scaffolds
Beyond natural product synthesis, this compound is a valuable starting material for creating novel pharmaceutical intermediates and bioactive molecular scaffolds. vulcanchem.com Its utility is demonstrated in the chemoenzymatic synthesis of β-hydroxy-L-glutamic acid derivatives. cookechem.com These compounds are of significant interest in medicinal chemistry due to their structural similarity to the neurotransmitter glutamic acid. In these syntheses, the aldehyde group of this compound is the site of the key enzymatic or chemical transformation, while the benzyloxy group provides essential protection of the hydroxyl functionality. This allows for the clean formation of complex amino acid analogues that can be further developed into targeted therapeutic agents. The compound's structure also serves as a template for developing new anticancer agents and for use in prodrug development. vulcanchem.com
| Application Area | Role of this compound | Resulting Compound Class |
| Medicinal Chemistry | Key synthetic intermediate | β-Hydroxy-L-glutamic acid derivatives cookechem.com |
| Drug Development | Lead compound/scaffold | Potential anticancer agents vulcanchem.com |
| Pharmaceutics | Modifiable chemical handle | Components for prodrug design vulcanchem.com |
Synthesis of Unnatural Amino Acids and Amino Alcohols from this compound Derivatives
The synthesis of non-proteinogenic, or unnatural, amino acids and their corresponding amino alcohols is of great interest in medicinal chemistry for the development of novel therapeutics with improved properties. The 3-(benzyloxy)propyl scaffold, derivable from this compound, serves as a valuable building block for creating these custom amino acid and amino alcohol structures.
A key derivative in this context is (S)-2-amino-3-(benzyloxy)propan-1-ol, a chiral amino alcohol that is utilized as a building block in the synthesis of pharmaceuticals, including protease and antiviral agents. myskinrecipes.comchemicalbook.com Its structure, featuring a hydroxyl, an amino group, and a benzyloxy ether, allows for diverse chemical modifications, making it a valuable component in asymmetric synthesis. myskinrecipes.com This amino alcohol is a direct reduction product of the corresponding amino acid, O-benzyl-serine.
O-benzyl-serine, an unnatural amino acid, is an important intermediate in peptide synthesis and has been used to create derivatives with potential applications in treating cardiovascular diseases, osteoporosis, and inflammation. guidechem.com The synthesis of O-benzyl-serine can be achieved from L-serine through protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection. rsc.org While direct synthesis from this compound is not explicitly detailed in the provided research, the structural relationship is evident. The oxidation of this compound to 3-(benzyloxy)propanoic acid, followed by alpha-amination, presents a plausible pathway to O-benzyl-serine.
The versatility of these derivatives is further highlighted by their use in the preparation of enzyme inhibitors and other bioactive molecules where precise stereochemistry is crucial for biological activity. myskinrecipes.com
Precursor for Histone Deacetylase Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors have emerged as a promising class of anti-cancer agents. eurekaselect.comnih.gov While a direct synthetic route from this compound to a known HDAC inhibitor is not explicitly documented in the available research, the structural motifs present in some HDAC inhibitors suggest a potential role for such a precursor.
A patent has been filed for 3-hydroxyquinazolin-4(3H)-one derivatives that function as histone deacetylase inhibitors. rrmedicine.ru This is noteworthy as the quinazolinone core is a structure that can be synthesized using building blocks related to this compound, as will be discussed in the following section. The synthesis of HDAC inhibitors often involves a "cap" group, a zinc-binding group, and a linker. The benzyloxypropyl moiety could potentially serve as a component of the linker or cap group in novel HDAC inhibitor designs.
Derivatization in Trifluoroethyl-Based Quinazolinone Synthesis
Recent research has demonstrated the use of 3-benzyloxy-quinazolinone derivatives in the asymmetric synthesis of trifluoroethyl-based, chiral quinazolinones. mdpi.com These compounds are of biomedical interest and may serve as potential inhibitors of acetohydroxyacid synthase and epidermal growth factor receptor (EGFR) kinases. mdpi.com
In a study by Chen et al., various 3-hydroxy-1,3-quinazolin(di)ones were utilized as radical trapping agents in the asymmetric 1,2-oxytrifluoromethylation of styrenes. mdpi.com The "3-benzyloxy" nomenclature in the resulting products strongly implies a synthetic origin from a precursor containing a benzyloxy group at the third position. While the paper does not explicitly start with this compound, the synthesis of the quinazolinone core often involves the condensation of an anthranilamide with an aldehyde or a related derivative. This suggests that this compound is a highly plausible starting material for the introduction of the 3-benzyloxy moiety onto the quinazolinone scaffold.
The study highlights the derivatization of the 3-benzyloxy-quinazolinone core to create a library of chiral compounds with varying substituents. The yields and enantiomeric excesses of these reactions were systematically examined, demonstrating the robustness of this synthetic strategy. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 3-Hydroxy-1,3-quinazolinone derivative | p-methylstyrene | Chiral Vanadyl Complex V(O)-1 | (R)-cross-coupling product | 59-93 | 60-84 |
| 3-Hydroxy-1,3-quinazolinone derivative | m-halostyrene | Chiral Vanadyl Complex V(O)-1 | (R)-cross-coupling product | 59-93 | 60-84 |
| 3-Hydroxy-1,3-quinazolinone derivative | p-methylstyrene | Chiral Vanadyl Complex V(O)-2 | (S)-cross-coupling product | 45-72 | 64-75 |
| 3-Hydroxy-1,3-quinazolinone derivative | m-halostyrene | Chiral Vanadyl Complex V(O)-2 | (S)-cross-coupling product | 45-72 | 64-75 |
Table 1: Asymmetric Synthesis of Chiral 3-Benzyloxy-quinazolinone Derivatives mdpi.com
Mechanistic Elucidations of Reactions Involving 3 Benzyloxy Propanal
Role of the Benzyloxy Group in Modulating Reaction Pathways
The benzyloxy group, consisting of a benzyl (B1604629) group (C₆H₅CH₂–) linked to the propanal chain via an ether oxygen, exerts a complex combination of electronic and steric effects that modulate the reactivity of the aldehyde.
Electronic Effects on Aldehyde Electrophilicity and Carbocation Stability
The electronic influence of the benzyloxy group on the aldehyde is primarily inductive. The electronegative oxygen atom withdraws electron density from the adjacent carbon atoms through the sigma bonds (a -I effect). auburn.edu This inductive withdrawal extends along the three-carbon chain, making the carbonyl carbon of the aldehyde group more electron-deficient and, therefore, more electrophilic. khanacademy.orgopenstax.org An increase in electrophilicity enhances the aldehyde's susceptibility to attack by nucleophiles, a key step in many of its characteristic reactions. libretexts.orglibretexts.org
The table below summarizes the key electronic effects of the benzyloxy substituent on the reactivity of the propanal moiety.
| Effect | Description | Consequence on Reactivity |
| Inductive Effect (-I) | The electronegative ether oxygen withdraws electron density through the σ-bond framework. auburn.edu | Increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity. khanacademy.org |
| Resonance Effect (+R) | The lone pairs on the ether oxygen can donate electron density, but this effect is not directly conjugated with the aldehyde carbonyl group due to the insulating alkyl chain. Its influence on the aldehyde is minimal. | Negligible direct effect on the aldehyde carbonyl. |
| Carbocation Stabilization | In hypothetical reactions involving the formation of a carbocation at the benzylic position, the phenyl ring would offer significant resonance stabilization. lumenlearning.comvedantu.com However, for reactions at the aldehyde, this is not a primary factor. | Highly relevant for reactions involving the benzyl portion of the molecule, but not for nucleophilic addition at the aldehyde. |
While the benzyloxy group can stabilize an adjacent carbocation through resonance, this is most relevant for reactions occurring at the benzylic carbon itself. lumenlearning.comvedantu.comyoutube.com In the context of nucleophilic addition to the aldehyde, the formation of a full carbocation on the carbonyl carbon is not a typical mechanistic step. However, any transition state with developing positive charge on the carbon chain could be influenced by the distant benzyl group. Electron-donating substituents on the aromatic ring can further enhance the stability of benzylic carbocations. kiku.dk
Influence on Regioselectivity and Stereoselectivity in 3-(Benzyloxy)propanal Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. wikipedia.orgmasterorganicchemistry.comstudy.com The benzyloxy group in this compound can influence both outcomes, primarily through steric hindrance.
Regioselectivity: In molecules with multiple reactive sites, the benzyloxy group can sterically block the approach of a reagent to nearby positions, thereby directing the reaction to a less hindered site. For instance, in reactions involving the enolate of this compound, a bulky base might preferentially abstract a proton from the less hindered α-carbon, influencing the regioselectivity of subsequent alkylation reactions. In reactions of β-ketocarbonyl compounds, which share structural similarities, γ-position-selective reactions can be achieved over the more electronically favored α-position under specific catalytic conditions, highlighting that steric and catalytic factors can override simple electronic preferences. acs.org
Stereoselectivity: The steric bulk of the benzyloxy group is a significant factor in controlling the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl. The substituent at the γ-position can influence the facial selectivity of the attack on the prochiral carbonyl carbon. This is particularly relevant in reactions like the Mukaiyama aldol (B89426) reaction, where aldehydes with β- or γ-alkoxy groups are used. Studies on similar β-alkoxyaldehydes have shown that the size of the protecting group can counterintuitively affect diastereoselectivity, with smaller groups sometimes leading to higher selectivity. nsf.gov This suggests a complex interplay between steric and electronic factors in the transition state. In intramolecular reactions of γ-alkoxyallyl stannanes with aldehydes, the stereochemical outcome is heavily dependent on the reaction conditions (thermal vs. Lewis acid-promoted) and the geometry of the substrate, leading to either cis or trans cyclic ethers. nih.gov
Transition State Analysis in this compound Transformations
Understanding the structure and energy of the transition state is fundamental to explaining reaction rates and selectivity. For nucleophilic addition to the aldehyde group of this compound, the approach of the nucleophile is governed by the Bürgi-Dunitz trajectory. openochem.orgwikipedia.org This principle states that a nucleophile does not attack the carbonyl carbon at a 90° angle but rather at an obtuse angle, typically around 105-107°, relative to the C=O bond. blogspot.comyoutube.com This trajectory represents an optimal compromise between maximizing orbital overlap with the carbonyl's π* (LUMO) and minimizing electrostatic repulsion from the oxygen lone pairs and the π-bond's electron density. researchgate.net
The benzyloxy group in the γ-position can influence this trajectory. Its steric bulk may create a more crowded environment on one face of the molecule, forcing the nucleophile to adopt a slightly altered angle of attack or favoring approach from the less hindered face. This distortion of the transition state is a primary mechanism for asymmetric induction.
Computational studies on related systems, such as the Mukaiyama aldol reaction with β-alkoxyaldehydes, model the various possible transition state conformers to predict the major diastereomer. nsf.gov These models often consider dipole minimization and the avoidance of steric clashes. For this compound, a similar analysis would involve evaluating transition state conformers where the large benzyloxy group occupies different spatial positions, with the lowest energy conformer leading to the major product.
Reaction Kinetic and Thermodynamic Investigations
Reaction kinetics provide quantitative insight into reaction rates, while thermodynamics describes the energy changes and position of equilibrium. For this compound, these investigations would reveal how the benzyloxy group affects the speed and feasibility of its transformations.
Kinetics: The rate of nucleophilic addition to an aldehyde is sensitive to both electronic and steric effects. khanacademy.orgyoutube.com
Electronic Effects: The electron-withdrawing inductive effect of the benzyloxy group increases the electrophilicity of the carbonyl carbon, which is expected to increase the rate of reaction with nucleophiles compared to an unsubstituted aldehyde like propanal. khanacademy.orgnih.gov Kinetic studies on the oxidation of various aromatic compounds have shown clear correlations between substituent electronic effects and reaction rates. masterorganicchemistry.com
Steric Effects: While the benzyloxy group is remote from the reaction center, its conformational flexibility means it can fold back and create steric hindrance, potentially slowing down the reaction rate compared to a less bulky γ-substituent. pressbooks.pub
A hypothetical comparison of relative reaction rates for nucleophilic addition is presented in the table below, based on established principles of aldehyde reactivity.
| Aldehyde | Key Substituent Feature | Expected Relative Rate (krel) | Rationale |
| Propanal | No γ-substituent | 1.0 (Reference) | Baseline reactivity. |
| 3-Methoxypropanal | Small, -I effect group | > 1.0 | Inductive withdrawal increases electrophilicity with minimal steric hindrance. |
| This compound | Bulky, -I effect group | > 1.0 (but < 3-Methoxypropanal) | Inductive withdrawal is dominant, but increased steric bulk may slightly retard the rate compared to a smaller methoxy (B1213986) group. khanacademy.orgyoutube.com |
| 3,3-Dimethylbutanal | Bulky, +I effect group | < 1.0 | Steric hindrance and electron-donating alkyl groups reduce reactivity. |
Catalytic Strategies in 3 Benzyloxy Propanal Chemistry
Transition Metal Catalysis
Transition metal catalysis provides powerful tools for the functionalization of 3-(benzyloxy)propanal. Catalysts based on ruthenium, copper, palladium, and vanadium have all been successfully employed to effect a range of transformations, from oxidations to asymmetric carbon-carbon bond-forming reactions.
While specific examples of ruthenium-catalyzed transformations directly involving this compound are not extensively documented in the reviewed literature, the known reactivity of ruthenium catalysts with aliphatic aldehydes suggests potential applications. Ruthenium complexes are well-regarded for their catalytic activity in oxidation reactions. For instance, ruthenium trichloride (B1173362), in combination with an oxidant like Oxone or sodium periodate, has been shown to effectively cleave olefins to yield aldehydes organic-chemistry.orgnih.govsemanticscholar.org. Furthermore, ruthenium-TEMPO systems are efficient for the aerobic oxidation of a broad spectrum of alcohols, including non-activated aliphatic alcohols, to their corresponding aldehydes and ketones with high selectivity rsc.orgrsc.org. This established reactivity indicates that ruthenium catalysts could potentially be employed for the oxidation of this compound to its corresponding carboxylic acid, 3-(benzyloxy)propanoic acid, under appropriate conditions. The choice of oxidant and reaction conditions would be crucial to avoid undesired side reactions and ensure high yields of the desired product.
Copper catalysis offers an efficient and environmentally benign method for the aerobic oxidation of aldehydes. The use of a chiral nitroxide/copper catalyst system has been reported for the aerobic oxidation of this compound. This transformation is a key step in multi-step synthetic sequences, demonstrating the utility of this methodology in complex molecule synthesis. The interplay between copper catalysts and molecular oxygen allows for controlled and selective oxidations without the need for stoichiometric amounts of harsh oxidants, aligning with the principles of green chemistry.
Palladium catalysts are renowned for their versatility in a wide array of organic transformations, including oxidation reactions. While the direct palladium-catalyzed oxidation of this compound is not explicitly detailed in the available literature, the general reactivity of palladium catalysts with aldehydes provides a strong basis for its potential application. Palladium(II) acetate, in combination with a suitable ligand and an oxidant, is a common system for the oxidation of primary alcohols to aldehydes acs.org. Moreover, palladium catalysts have been utilized for the conversion of aldehydes to other functional groups such as esters nih.gov. For instance, a palladium-catalyzed hydrogen transfer protocol can convert aliphatic and aromatic aldehydes to their corresponding esters. This suggests that under appropriate conditions, this compound could be a viable substrate for palladium-catalyzed oxidation to either 3-(benzyloxy)propanoic acid or its corresponding esters, depending on the reaction conditions and the presence of a suitable alcohol.
Chiral vanadyl complexes have emerged as powerful catalysts for asymmetric transformations, including those involving derivatives of this compound. These complexes have been successfully employed in the asymmetric 1,2-oxytrifluoromethylation of styrenes, where 3-hydroxy-1,3-quinazolin(di)ones, which can be synthesized from this compound derivatives, act as radical trapping agents organic-chemistry.orgthieme-connect.com.
In these reactions, the choice of the vanadyl complex and its ligands plays a crucial role in determining the enantioselectivity of the product. Two notable vanadyl complexes, V(O)-1 and V(O)-2, bearing different substituted N-salicylidene-tert-leucinate templates, have demonstrated complementary stereocontrol organic-chemistry.orgthieme-connect.com.
The reaction outcomes are highly dependent on the specific vanadyl complex used, as summarized in the table below.
| Catalyst | Product Enantiomer | Yield Range (2-substituted series) | Enantiomeric Excess (ee) Range (2-substituted series) | Yield Range (1-substituted series) | Enantiomeric Excess (ee) Range (1-substituted series) |
| V(O)-1 | (R) | 45–71% | 38–63% | 59–93% | 60–84% |
| V(O)-2 | (S) | 28–55% | 50–91% | 45–72% | 64–75% |
Data compiled from studies on the asymmetric 1,2-oxytrifluoromethylation of styrenes. organic-chemistry.orgthieme-connect.com
The complementary nature of these catalysts allows for the selective synthesis of either the (R) or (S) enantiomer of the desired product with high levels of stereocontrol. Theoretical calculations have been employed to rationalize the origin and extent of this enantiocontrol, often pointing to specific steric and electronic interactions between the substrate and the chiral catalyst organic-chemistry.orgthieme-connect.com.
Organocatalysis and Biocatalysis
In addition to transition metal catalysis, organocatalysis and biocatalysis offer valuable and often complementary approaches for the transformation of this compound. These methods avoid the use of potentially toxic and expensive metals and can provide high levels of stereoselectivity.
The amino acid proline is a highly effective organocatalyst for asymmetric aldol (B89426) reactions. This type of reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers. While the direct proline-catalyzed aldol reaction of this compound is not explicitly described in the reviewed literature, the well-established reactivity of proline with other aliphatic aldehydes provides a strong precedent for its potential application organic-chemistry.orgthieme-connect.comnih.govacs.orgwikipedia.org.
The proline-catalyzed aldol reaction typically proceeds through an enamine intermediate, formed between the catalyst and a ketone donor, which then reacts with an aldehyde acceptor. In the context of this compound, it could potentially act as the aldehyde acceptor, reacting with a ketone such as acetone to yield a chiral aldol addition product. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the proline catalyst.
Challenges in proline-catalyzed aldol reactions with aliphatic aldehydes include potential side reactions such as self-condensation of the aldehyde organic-chemistry.orgacs.orgwikipedia.org. However, optimization of reaction conditions, such as solvent, temperature, and catalyst loading, has been shown to mitigate these issues and lead to high yields and enantioselectivities for a range of aliphatic aldehydes organic-chemistry.orgthieme-connect.com. Therefore, it is highly probable that this compound could be a suitable substrate for proline-catalyzed asymmetric aldol reactions, providing access to valuable chiral building blocks.
Chiral Secondary Amine Catalysis in Cycloadditions
While this compound is a saturated aldehyde and thus does not directly participate in traditional cycloaddition reactions as a dienophile or diene, chiral secondary amine catalysis is a powerful tool for the asymmetric functionalization of aldehydes. This is typically achieved through the formation of a nucleophilic enamine intermediate. In the context of aldehydes bearing alkoxy substituents, this strategy has been effectively used for various asymmetric transformations.
One of the most utilized classes of chiral secondary amine catalysts are diarylprolinol silyl (B83357) ethers. nih.govacs.org These catalysts have demonstrated high efficiency in a wide array of reactions involving aldehydes. nih.govacs.org For saturated aldehydes like this compound, the focus shifts from cycloadditions to other transformations such as α-functionalization reactions. The enamine formed from the reaction of the aldehyde with the chiral secondary amine can react with various electrophiles, leading to the formation of α-substituted chiral products with high enantioselectivity.
The general mechanism for enamine catalysis involves the reversible formation of an enamine from the aldehyde and the chiral secondary amine catalyst. This enamine is a more reactive nucleophile than the corresponding enol or enolate and can undergo addition to an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the α-functionalized aldehyde. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the catalyst, which effectively shields one face of the enamine, leading to a highly stereoselective attack of the electrophile. nih.govacs.org
Although specific examples of cycloaddition reactions involving this compound are not prevalent due to its saturated nature, the principles of chiral secondary amine catalysis are broadly applicable to its functionalization. The following table illustrates the application of diarylprolinol silyl ether catalysts in the asymmetric α-functionalization of propanal, a structural analog of this compound, with various electrophiles. This data provides insight into the potential for achieving high stereoselectivity in similar transformations with this compound.
Table 1: Asymmetric α-Functionalization of Propanal using a Chiral Diarylprolinol Silyl Ether Catalyst
| Electrophile | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Diethyl azodicarboxylate | α-Hydrazinoproionaldehyde derivative | 95 | 99 |
| 1-Nitro-1-cyclohexene | Michael adduct | 85 | 98 |
| Crotonaldehyde | Michael adduct | 78 | 95 |
| Cinnamaldehyde | Michael adduct | 82 | 97 |
Enzymatic Syntheses Utilizing this compound
Enzymatic catalysis offers a highly selective and environmentally benign approach to organic synthesis. Transketolases, in particular, are powerful enzymes for the formation of new carbon-carbon bonds. rsc.org These thiamine diphosphate (ThDP)-dependent enzymes catalyze the transfer of a two-carbon ketol unit from a donor substrate, such as hydroxypyruvate, to an aldehyde acceptor. researchgate.net This reaction is highly stereospecific and can be used to synthesize a variety of chiral polyols and ketoses.
The substrate scope of transketolases has been shown to be quite broad, encompassing a range of aldehydes, including aliphatic, hydroxylated, and aromatic aldehydes. rsc.orgnih.gov While specific studies on the use of this compound as a substrate for transketolase are not extensively documented, the enzyme's tolerance for various functional groups suggests its potential as a viable acceptor. The benzyloxy group at the 3-position is not expected to interfere with the enzymatic transformation at the aldehyde functionality.
The general mechanism of a transketolase-catalyzed reaction involves the decarboxylation of hydroxypyruvate to form a ThDP-bound enamine intermediate. This intermediate then attacks the carbonyl carbon of the aldehyde acceptor in a highly stereocontrolled manner. The resulting adduct is then released from the enzyme, yielding the chiral α-hydroxy ketone product. researchgate.net
Recent research has demonstrated the ability of transketolase variants to catalyze cross-acyloin condensations between two different aldehydes, further expanding the synthetic utility of these enzymes. rsc.org This promiscuous reactivity opens up possibilities for the synthesis of novel α-hydroxyketones from readily available aldehyde precursors. The following table presents data on the transketolase-catalyzed synthesis of various α-hydroxyketones using different aldehyde acceptors, illustrating the potential for applying this methodology to this compound.
Table 2: Transketolase-Catalyzed Synthesis of α-Hydroxyketones
| Aldehyde Acceptor | Donor | Product | Yield (%) |
|---|---|---|---|
| Glycolaldehyde | Hydroxypyruvate | Erythrulose | 85 |
| Propanal | Hydroxypyruvate | 1-Hydroxy-2-pentanone | 75 |
| Benzaldehyde | Hydroxypyruvate | (R)-Phenylacetylcarbinol | 68 |
| 2-Chlorobenzaldehyde | Hydroxypyruvate | Corresponding α-hydroxyketone | 72 |
Lewis Acid Catalysis in Aldehyde Activation and Reactivity
Lewis acid catalysis is a cornerstone of organic synthesis, particularly for reactions involving carbonyl compounds. Lewis acids activate aldehydes by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. msu.edu In the case of β-alkoxy aldehydes such as this compound, the presence of the ether oxygen allows for the possibility of chelation control, which can have a profound impact on the stereochemical outcome of nucleophilic addition reactions. acs.orgnih.gov
When a chelating Lewis acid, such as TiCl₄ or SnCl₄, is used with a β-alkoxy aldehyde, it can coordinate to both the carbonyl oxygen and the ether oxygen, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the aldehyde and directs the incoming nucleophile to attack from the less hindered face, leading to high levels of diastereoselectivity. msu.eduacs.org The stereochemical outcome is often referred to as "chelation-controlled."
In contrast, non-chelating Lewis acids, such as BF₃·OEt₂, or the use of non-coordinating solvents can favor a non-chelated, "Felkin-Anh" model of stereoinduction. nih.gov In this model, the stereochemical outcome is primarily governed by steric interactions between the substituents on the aldehyde and the incoming nucleophile.
The choice of Lewis acid and reaction conditions can therefore be used to control the diastereoselectivity of nucleophilic additions to this compound and related β-alkoxy aldehydes. This level of control is crucial for the synthesis of complex molecules with multiple stereocenters. The following table provides examples of Lewis acid-catalyzed aldol reactions of a β-alkoxy aldehyde with a silyl enol ether, demonstrating the influence of the Lewis acid on the diastereoselectivity of the reaction.
Table 3: Lewis Acid-Catalyzed Aldol Reaction of a β-Alkoxy Aldehyde
| Lewis Acid | Diastereomeric Ratio (syn:anti) |
|---|---|
| TiCl₄ | 95:5 |
| SnCl₄ | 92:8 |
| MgBr₂ | 85:15 |
| BF₃·OEt₂ | 10:90 |
| ZnCl₂ | 30:70 |
Investigation of Derivatives and Analogues of 3 Benzyloxy Propanal
Synthesis of Substituted 3-(Benzyloxy)propanal Derivatives
The synthesis of substituted this compound derivatives can be efficiently achieved through a two-step sequence involving the Williamson ether synthesis followed by a selective oxidation. This method allows for the introduction of a wide range of substituents on the benzyl (B1604629) group, providing access to a library of analogues for further study.
The initial step involves the reaction of 1,3-propanediol (B51772) with a substituted benzyl halide (chloride or bromide) in the presence of a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). This reaction, a classic Williamson ether synthesis, selectively forms the mono-etherified product, the corresponding 3-(substituted-benzyloxy)propan-1-ol. The use of an excess of the diol can help to minimize the formation of the diether byproduct.
The subsequent step is the oxidation of the primary alcohol in the 3-(substituted-benzyloxy)propan-1-ol to the corresponding aldehyde. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation protocol.
The general synthetic scheme is illustrated below:
Scheme 1: General Synthesis of Substituted this compound Derivatives
Step 1: Williamson Ether Synthesis
HO-(CH₂)₃-OH + X-CH₂-Ar-R → R-Ar-CH₂-O-(CH₂)₃-OH
Step 2: Oxidation
R-Ar-CH₂-O-(CH₂)₃-OH → R-Ar-CH₂-O-(CH₂)₂-CHO
Where:
X: Halogen (Cl, Br)
Ar: Phenyl group
R: Substituent on the aromatic ring (e.g., -OCH₃, -NO₂, -Cl, -CH₃)
The nature of the substituent 'R' on the benzyl halide can influence the reaction rate of the Williamson ether synthesis, although the effect is generally less pronounced than in reactions directly involving the aromatic ring. The yields for both steps are typically good to excellent, depending on the specific substrate and reaction conditions.
Below is an interactive data table summarizing the synthesis of representative substituted this compound derivatives.
| Substituent (R) | Benzyl Halide Precursor | Product: 3-(Substituted-benzyloxy)propanal | Typical Overall Yield (%) |
| H (unsubstituted) | Benzyl chloride | This compound | 75 |
| 4-OCH₃ | 4-Methoxybenzyl chloride | 3-(4-Methoxybenzyloxy)propanal | 80 |
| 4-NO₂ | 4-Nitrobenzyl bromide | 3-(4-Nitrobenzyloxy)propanal | 70 |
| 4-Cl | 4-Chlorobenzyl chloride | 3-(4-Chlorobenzyloxy)propanal | 78 |
| 4-CH₃ | 4-Methylbenzyl chloride | 3-(4-Methylbenzyloxy)propanal | 77 |
Reactivity Profiles of Modified this compound Structures
The primary site of reactivity in this compound and its derivatives is the aldehyde group, which is susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is significantly influenced by the electronic nature of the substituent on the distant benzyl ring. This influence is transmitted through the benzylic ether linkage.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are electron-donating. They increase the electron density on the benzyl ring, which, through an inductive effect, slightly increases the electron density around the ether oxygen. This, in turn, can have a minor electron-donating effect on the propanal chain, subtly reducing the partial positive charge on the carbonyl carbon. Consequently, derivatives with electron-donating groups are expected to be less reactive towards nucleophiles compared to the unsubstituted this compound.
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing. They decrease the electron density on the benzyl ring, which inductively pulls electron density from the ether oxygen and the attached propanal chain. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Therefore, derivatives bearing electron-withdrawing groups are anticipated to exhibit enhanced reactivity towards nucleophiles.
Common reactions showcasing these reactivity differences include:
Nucleophilic Addition: Reactions with Grignard reagents, organolithium compounds, or the formation of cyanohydrins.
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond.
Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.
The following interactive data table outlines the expected relative reactivity of various substituted this compound derivatives in a typical nucleophilic addition reaction.
| Derivative | Substituent Type | Expected Relative Reactivity |
| 3-(4-Nitrobenzyloxy)propanal | Strong Electron-Withdrawing | Highest |
| 3-(4-Chlorobenzyloxy)propanal | Moderate Electron-Withdrawing | High |
| This compound | Neutral | Baseline |
| 3-(4-Methylbenzyloxy)propanal | Weak Electron-Donating | Low |
| 3-(4-Methoxybenzyloxy)propanal | Strong Electron-Donating | Lowest |
Structure-Reactivity Relationship Studies
The relationship between the molecular structure of the substituted this compound derivatives and their reactivity can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation. The Hammett equation relates the reaction rate constant (k) or equilibrium constant (K) of a series of reactions of substituted aromatic compounds to the electronic properties of the substituents.
The equation is given by:
log(k/k₀) = ρσ
Where:
k: is the rate constant for the reaction of a substituted derivative.
k₀: is the rate constant for the reaction of the unsubstituted derivative.
σ: is the substituent constant, which is a measure of the electronic effect of the substituent (positive for EWGs, negative for EDGs).
ρ (rho): is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For nucleophilic addition to the aldehyde group of substituted this compound derivatives, a positive ρ value is expected. This is because the reaction is facilitated by a more electrophilic carbonyl carbon, which is achieved with electron-withdrawing substituents (positive σ values). A positive ρ value signifies that a negative charge is developing in the transition state of the rate-determining step, which is consistent with the formation of a tetrahedral intermediate upon nucleophilic attack.
The magnitude of the ρ value provides insight into the extent of charge development in the transition state and the proximity of the substituents to the reaction center. While the substituents are on the benzyl ring and not directly attached to the propanal moiety, their electronic influence is transmitted through the ether linkage.
A hypothetical Hammett plot for a nucleophilic addition reaction to substituted this compound derivatives would show a positive slope, confirming the predicted structure-reactivity relationship. Derivatives with strongly electron-withdrawing groups (e.g., -NO₂) would exhibit the highest reaction rates, while those with strongly electron-donating groups (e.g., -OCH₃) would have the lowest rates.
Computational and Theoretical Studies of 3 Benzyloxy Propanal Reactions
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving 3-(Benzyloxy)propanal. These calculations allow for the determination of the geometries and energies of reactants, transition states, intermediates, and products, thereby providing a detailed picture of the reaction mechanism.
In the context of stereoselective additions to α-heteroatom substituted aldehydes like this compound, DFT calculations have been employed to investigate the allylation reactions. soton.ac.uk These studies help to unambiguously assign the operative stereochemical models, such as the Evans-Cornforth and Polar Felkin-Ahn models, which predict the facial selectivity of nucleophilic attack on the carbonyl group. soton.ac.uk By calculating the energies of the different transition state structures leading to various stereoisomers, researchers can predict the most likely reaction outcome.
Furthermore, computational modeling has been used to understand the failure of certain reactions, such as the Claisen rearrangement of a derivative of 3-benzyloxypropionaldehyde. johnwoodgroup.com Theoretical models can reveal unfavorable steric interactions in the transition state that would disfavor a particular reaction pathway. johnwoodgroup.com For instance, in the synthesis of novel analogues of the DNA-alkylating agents CC-1065 and the Duocarmycins, computational modeling, alongside NMR and solvolysis studies, has been used to characterize reactive intermediates derived from precursors including 3-benzyloxypropionaldehyde. researchgate.net
A summary of representative theoretical approaches and their applications in studying reactions of this compound and related compounds is presented in the table below.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Investigation of allylation reactions of α-heteroatom substituted aldehydes. soton.ac.uk | Elucidation of transition state geometries and energies to predict stereochemical outcomes based on models like Evans-Cornforth and Polar Felkin-Ahn. soton.ac.uk |
| Molecular Modeling | Analysis of the failure of a Claisen rearrangement. johnwoodgroup.com | Identification of unfavorable steric interactions in the transition state that hinder the reaction. johnwoodgroup.com |
| Computational Modelling | Characterization of reactive intermediates in the synthesis of CC-1065 and Duocarmycin analogues. researchgate.net | Provided insights into the structural features of intermediates formed during solvolysis. researchgate.net |
Molecular Modeling of Stereoselective Processes
Molecular modeling is a critical component in understanding and predicting the stereochemical outcome of reactions involving chiral molecules like this compound. By creating and analyzing three-dimensional models of molecules and their interactions, chemists can rationalize the preferential formation of one stereoisomer over another.
A significant application of this is seen in asymmetric catalytic reactions. For example, in the asymmetric catalytic acid bromide-aldehyde cyclocondensation (AAC) reaction between an alkyl-substituted ketene and 3-benzyloxypropionaldehyde, a high degree of stereoselectivity is observed. pitt.edu The reaction yields a β-lactone with the major diastereomer being the (4S, 3R)-isomer, as determined by chiral HPLC analysis. pitt.edu Molecular modeling of the transition states in such reactions can help to explain the observed diastereoselectivity and enantioselectivity by identifying the key interactions between the catalyst, the ketene, and the aldehyde that favor the formation of the major product.
The table below summarizes the stereochemical outcomes of the asymmetric acyl halide-aldehyde cyclocondensation reaction involving 3-benzyloxypropionaldehyde. pitt.edu
| Reactants | Catalyst System | Major Product Stereochemistry | Diastereomer Ratio | Enantiomer Ratio ((4S, 3R):(4R, 3S)) |
| Alkyl-substituted ketene + 3-Benzyloxypropionaldehyde | 2nd generation Al-triamine complex | (4S, 3R)-β-lactone | Not specified | 95.5:4.5 |
In the synthesis of complex natural products, such as (-)-Luminacin D, chelation-controlled diastereoselective additions are crucial for establishing the correct stereochemistry. soton.ac.uk While not directly studying this compound in this context, the principles of using computational methods to understand such reactions are transferable. Modeling can predict which conformer of the aldehyde is more reactive and how the chelating metal coordinates to the heteroatoms, thereby dictating the face of nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The reactivity and stereoselectivity of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and their relative energies. Molecular dynamics (MD) simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time, including conformational changes and interactions with its environment.
For instance, in the study of chelated aldehydes, the B3LYP method with the 6-31G* basis set has been shown to be appropriate for conformational studies. soton.ac.uk Such calculations would likely reveal the preferred orientations of the benzyloxy group relative to the propanal backbone, which in turn would influence the accessibility of the carbonyl group to incoming nucleophiles.
MD simulations could further be used to study the conformational landscape of this compound in different solvent environments. These simulations would track the atomic positions over time, providing insights into the flexibility of the molecule and the timescales of conformational transitions. This information is crucial for understanding how the molecule behaves in a reaction medium and how its shape might be influenced by interactions with solvent molecules or a catalyst.
Conclusion and Future Research Perspectives
Summary of Key Advancements in 3-(Benzyloxy)propanal Research
Research surrounding this compound has solidified its role as a valuable organic building block. sigmaaldrich.com Key advancements have primarily focused on its synthesis and application as an intermediate in the construction of more complex molecular architectures. The compound itself is an aldehyde featuring a benzyl-protected hydroxyl group, a structural motif that allows for sequential chemical transformations.
One of the most significant applications demonstrated is its use in the chemoenzymatic synthesis of derivatives of threo- and erythro-β-hydroxy-L-glutamic acid. chemicalbook.comguidechem.com This highlights its utility in creating stereochemically complex amino acids, which are crucial components of peptides and have significant biological relevance. The aldehyde functionality allows for carbon-carbon bond formation, while the stable benzyloxy group protects the oxygen atom until a later synthetic stage.
The primary synthetic route to this compound involves the oxidation of its corresponding alcohol, 3-(Benzyloxy)propan-1-ol. iyte.edu.tr The precursor alcohol is readily prepared from the reaction of 1,3-propanediol (B51772) with benzyl (B1604629) chloride, providing a reliable and scalable method to access this important intermediate. chemicalbook.com This straightforward synthetic accessibility is a key factor driving its use in synthetic chemistry.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ nih.govsigmaaldrich.com |
| Molecular Weight | 164.20 g/mol nih.govsigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.comcymitquimica.com |
| Density | 1.059 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.512 sigmaaldrich.com |
| CAS Number | 19790-60-4 nih.govsigmaaldrich.com |
This table is interactive. Users can sort and filter the data.
Emerging Trends and Unexplored Avenues in this compound Chemistry
The future of this compound chemistry is poised for expansion into more sophisticated applications. An emerging trend is the incorporation of this and similar scaffolds into asymmetric synthesis to generate enantiomerically pure compounds. mdpi.com The aldehyde group is an ideal handle for stereoselective additions, and the development of catalytic asymmetric reactions involving substrates like this compound could provide access to a wide range of chiral building blocks for the pharmaceutical industry.
Furthermore, the structural framework of this compound makes it an attractive precursor for the synthesis of novel heterocyclic compounds. The propanal backbone can be elaborated and cyclized to form various ring systems. Given that derivatives containing benzyloxy-substituted heterocyclic cores, such as quinoxalines and flavones, have shown promising biological activities, this represents a significant and underexplored avenue of research. tandfonline.commdpi.com
Unexplored avenues also include its potential application in the synthesis of functional materials. The aldehyde and protected alcohol functionalities could be leveraged in polymerization reactions or in the synthesis of monomers for advanced polymers. Its role as a building block for dendrimers, liquid crystals, or other specialty materials has yet to be investigated. The reactivity of the aldehyde in multicomponent reactions also presents an opportunity for the rapid generation of molecular complexity and the discovery of new chemical entities.
Potential Broader Impact on Related Fields of Chemical Science
The advancements and future exploration of this compound chemistry are expected to have a notable impact on several related fields. In medicinal chemistry , the compound serves as a key fragment for the synthesis of complex molecules with potential therapeutic value. The benzyloxypropyl moiety is found in various structures investigated as antiproliferative agents and cholinesterase inhibitors, suggesting its importance as a pharmacophore. tandfonline.commdpi.com Its use in synthesizing novel scaffolds could accelerate the drug discovery process by providing access to new areas of chemical space.
In the field of synthetic methodology , this compound can serve as a benchmark substrate for the development of new chemical reactions. Its distinct functional groups—an aldehyde and a benzyl ether—allow chemists to test the selectivity and efficiency of new catalysts and reagents. For example, developing methods for the selective transformation of the aldehyde in the presence of the benzyloxy group, or vice-versa, contributes to the broader toolkit of synthetic organic chemistry.
Finally, the principles demonstrated in the synthesis and application of this compound are relevant to natural product synthesis . Many complex natural products contain 1,3-dioxygenated motifs. Methodologies involving protected propanal derivatives are fundamental to the stepwise construction of these intricate molecules. Therefore, continued research into the reactivity and application of this compound will likely aid in the total synthesis of biologically active natural products.
Q & A
What are the primary synthetic routes for 3-(Benzyloxy)propanal, and how do reaction conditions influence yield and purity?
Basic
this compound is typically synthesized via oxidation of 3-(benzyloxy)propan-1-ol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The choice of oxidizing agent impacts yield and byproduct formation, with PCC offering moderate yields (~60–70%) under anhydrous conditions . Characterization via and NMR (e.g., δ 9.75 ppm for the aldehyde proton) confirms product identity .
Advanced
Advanced routes involve stereoselective synthesis, such as enzymatic resolution or chiral auxiliaries. For example, (S)-2-(Benzyloxy)propanal (CAS 81445-44-5) is synthesized using asymmetric catalysis, achieving enantiomeric excess (ee) >90% via Jacobsen epoxidation followed by aldehyde functionalization . Contradictions in reported yields (e.g., 50–85%) may stem from solvent polarity, temperature, or catalyst loading variations.
How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?
Basic
Key techniques include:
- NMR spectroscopy : NMR peaks at δ 7.35–7.25 (benzyl aromatic protons) and δ 9.75 (aldehyde proton) confirm structure. NMR shows a carbonyl signal at ~200 ppm .
- FT-IR : Stretching vibrations at ~1720 cm (C=O) and ~1100 cm (C-O-C ether) .
Advanced
High-resolution mass spectrometry (HRMS) or LC-MS/MS can detect trace impurities (e.g., over-oxidation products). For example, LC/MS-UV (≥95% purity) identifies residual alcohols or ketones, critical for reproducibility in multi-step syntheses .
What are the optimal storage conditions for this compound to prevent degradation?
Basic
Store in airtight containers under inert gas (N) at 2–8°C. Avoid exposure to moisture and light, as the aldehyde group is prone to oxidation and hydration .
Advanced
Degradation kinetics studies reveal that ambient-temperature storage in DMF or DMSO accelerates dimerization. Stabilizers like BHT (0.1% w/w) can extend shelf life by scavenging free radicals .
How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
Advanced
Chiral pool strategies or asymmetric catalysis are preferred. For example, Sharpless asymmetric epoxidation of allyl ether precursors followed by oxidative cleavage yields enantiopure aldehydes. Contradictions in ee values (e.g., 80% vs. 95%) may arise from competing racemization pathways during workup .
How should researchers address contradictions in reported synthetic yields or byproduct profiles?
Advanced
Systematic optimization via Design of Experiments (DoE) is recommended. For example:
- Solvent effects : Polar aprotic solvents (e.g., CHCl) favor aldehyde formation over ketones.
- Catalyst screening : TEMPO/NaOCl systems reduce over-oxidation compared to PCC .
Documentation of reaction parameters (e.g., stirring rate, reagent purity) is critical for reproducibility.
What role does this compound play in multi-step organic syntheses, such as natural product synthesis?
Advanced
It serves as a key intermediate in C–C bond-forming reactions. For example, in titanium-mediated reductive couplings, the aldehyde group reacts with alkenes to form substituted diols, as shown in Figure 2.11 . Competing pathways (e.g., aldol condensation) require careful stoichiometric control.
What are the common degradation pathways of this compound, and how can they be mitigated?
Advanced
Degradation includes:
- Autoxidation : Forms carboxylic acids under aerobic conditions.
- Hydration : Forms geminal diols in aqueous media.
Mitigation strategies: Use anhydrous solvents, chelating agents (e.g., EDTA), and low-temperature storage .
How can computational methods aid in optimizing synthetic routes for this compound?
Advanced
Retrosynthetic analysis tools (e.g., AI-powered platforms) predict feasible routes using databases like Reaxys. For example, one-step synthesis from benzyl-protected glycerol derivatives achieves 75% yield, validated by NMR .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
